molecular formula C15H24N2 B8421477 (+/-){1-[Amino(phenyl)methyl]cyclohexyl}dimethylamine

(+/-){1-[Amino(phenyl)methyl]cyclohexyl}dimethylamine

Cat. No.: B8421477
M. Wt: 232.36 g/mol
InChI Key: IMDBCPKRZQRWAB-UHFFFAOYSA-N
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Description

(+/-){1-[Amino(phenyl)methyl]cyclohexyl}dimethylamine is a useful research compound. Its molecular formula is C15H24N2 and its molecular weight is 232.36 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

1-[amino(phenyl)methyl]-N,N-dimethylcyclohexan-1-amine

InChI

InChI=1S/C15H24N2/c1-17(2)15(11-7-4-8-12-15)14(16)13-9-5-3-6-10-13/h3,5-6,9-10,14H,4,7-8,11-12,16H2,1-2H3

InChI Key

IMDBCPKRZQRWAB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCCCC1)C(C2=CC=CC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared in two stages from (i) dimethylamine hydrochloride (3.26 g, 0.04 mol), cyclohexanone (3.9 g, 0.04 mol) and potassium cyanide (2.60 g, 0.04 mol) in water (25 ml) in a similar manner to that described in D1 to make 1-(dimethylamino)cyclohexanecarbonitrile (6.6 g, 100%). This was reacted directly in (ii) with phenyl lithium in dibutyl ether (10.5 ml of a 1.9M solution, 0.02 mol) in THF (30 ml) followed by sodium borohydride (1.51 g, 0.04 mol) in a similar manner to that described in D2 to afford the title compound (2.5 g, 36%). 1H NMR (CDCl3) δ: 0.85 (1H, m), 1.00 (1H, m), 1.25 (2H, m), 1.35-1.60 (6H, br m), 1.70 (1H, m), 2.10 (1H, m), 2.46 (6H, s), 4.15 (1H, s), 7.20-7.32 (5H, m).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step Two
Quantity
3.9 g
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.6 g
Type
reactant
Reaction Step Four
[Compound]
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
1.51 g
Type
reactant
Reaction Step Six
Yield
36%

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